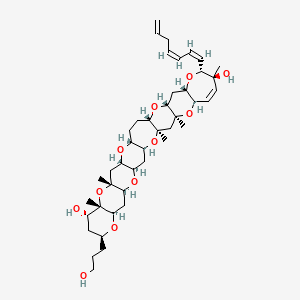

Gambierol

Description

Properties

CAS No. |

146763-62-4 |

|---|---|

Molecular Formula |

C43H64O11 |

Molecular Weight |

757 g/mol |

IUPAC Name |

(1S,3R,5S,7R,10S,11R,13S,15R,17S,20R,22S,24R,26S,27S,29S,31R,33S,35R)-11-[(1Z,3Z)-hepta-1,3,6-trienyl]-29-(3-hydroxypropyl)-3,5,10,24,26-pentamethyl-2,6,12,16,21,25,30,34-octaoxaoctacyclo[18.16.0.03,17.05,15.07,13.022,35.024,33.026,31]hexatriacont-8-ene-10,27-diol |

InChI |

InChI=1S/C43H64O11/c1-7-8-9-10-11-14-34-39(2,46)18-17-28-30(49-34)22-36-42(5,52-28)25-41(4)35(51-36)16-15-27-31(53-41)21-29-32(48-27)24-40(3)37(50-29)23-38-43(6,54-40)33(45)20-26(47-38)13-12-19-44/h7,9-11,14,17-18,26-38,44-46H,1,8,12-13,15-16,19-25H2,2-6H3/b10-9-,14-11-/t26-,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+,37-,38+,39-,40+,41+,42-,43-/m0/s1 |

InChI Key |

GKLILONDTZZKRF-IDJCTBPMSA-N |

SMILES |

CC12CC3C(CC4C(O3)CCC5C(O4)(CC6(C(O5)CC7C(O6)C=CC(C(O7)C=CC=CCC=C)(C)O)C)C)OC1CC8C(O2)(C(CC(O8)CCCO)O)C |

Isomeric SMILES |

C[C@@]12C[C@H]3[C@@H](C[C@H]4[C@H](O3)CC[C@H]5[C@](O4)(C[C@]6([C@H](O5)C[C@H]7[C@H](O6)C=C[C@]([C@H](O7)/C=C\C=C/CC=C)(C)O)C)C)O[C@H]1C[C@@H]8[C@@](O2)([C@H](C[C@@H](O8)CCCO)O)C |

Canonical SMILES |

CC12CC3C(CC4C(O3)CCC5C(O4)(CC6(C(O5)CC7C(O6)C=CC(C(O7)C=CC=CCC=C)(C)O)C)C)OC1CC8C(O2)(C(CC(O8)CCCO)O)C |

Synonyms |

gambierol |

Origin of Product |

United States |

Foundational & Exploratory

Gambierol: A Deep Dive into its Chemical Architecture and Stereochemical Nuances

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a potent marine polycyclic ether toxin, stands as a molecule of significant interest to the scientific community. Produced by the dinoflagellate Gambierdiscus toxicus, its complex architecture and profound biological activity have made it a challenging target for total synthesis and a fascinating subject for pharmacological investigation. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions and signaling pathways.

Chemical Structure and Stereochemistry

This compound possesses a rigid, ladder-like polyether skeleton, a hallmark of this class of marine toxins.[1] Its structure is characterized by a transfused octacyclic ring system containing 18 defined stereogenic centers. This intricate three-dimensional arrangement is crucial for its biological activity. The molecule also features two challenging 1,3-diaxial dimethyl-substituted tetrahydropyranyl rings and a partially conjugated triene side chain. The absolute configuration of this compound has been unequivocally established through total synthesis, which has also provided access to analogues for structure-activity relationship studies.

Quantitative Data

The biological activity of this compound has been quantified through various electrophysiological and biochemical assays. Its primary mode of action is the potent and selective blockade of voltage-gated potassium (Kv) channels.[2] The half-maximal inhibitory concentrations (IC50) for different Kv channel subtypes are summarized in the table below.

| Ion Channel Subtype | IC50 (nM) | Cell Type/System | Reference |

| Kv1.1 | 64.2 ± 7.3 | Xenopus laevis oocytes | [3] |

| Kv1.2 | 34.5 ± 1.5 | Xenopus laevis oocytes | [2][3] |

| Kv1.3 | 853.5 ± 35.0 | Xenopus laevis oocytes | [3] |

| Kv1.4 | 108.3 ± 2.7 | Xenopus laevis oocytes | [3] |

| Kv1.5 | 63.9 ± 5.4 | Xenopus laevis oocytes | [3] |

| Kv3.1 | 1.2 | Mouse fibroblasts | [4] |

| Total IK | 1.8 | Mouse taste cells | [5][6] |

| Thallium Influx | 450 | Cerebrocortical neurons | [7] |

This compound exhibits significantly lower efficacy towards voltage-gated sodium channels (VGSCs), acting as a low-efficacy partial agonist with a Ki value in the micromolar range.[7][8]

Experimental Protocols

The elucidation of this compound's structure and biological function has been made possible through a combination of sophisticated experimental techniques.

Isolation and Purification of Natural this compound

This compound is isolated from cultured cells of the dinoflagellate Gambierdiscus toxicus. A general protocol involves:

-

Extraction: The cultured cells are extracted with methanol (B129727) (MeOH).

-

Solvent Partitioning: The crude extract is partitioned between dichloromethane (B109758) (CH2Cl2) and a methanol/water mixture. The toxin partitions into the organic phase.

-

Chromatographic Purification: The organic phase is subjected to multiple rounds of column chromatography, often using silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound. The purification process is typically guided by a mouse bioassay to track the toxic fractions.[9]

Structural Elucidation

The complex structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, are used to establish the connectivity of the atoms and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FABMS or ESI-MS) is employed to determine the elemental composition and molecular weight of this compound.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[3]

Electrophysiological Characterization

The effects of this compound on ion channels are primarily studied using the two-electrode voltage-clamp (TEVC) and patch-clamp techniques.[6][11]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes:

-

RNA Preparation and Injection: cRNA encoding the desired ion channel subtype is synthesized in vitro and injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for channel expression.[3]

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring the membrane potential and the other for injecting current. A voltage-clamp amplifier is used to hold the membrane potential at a desired level.

-

Data Acquisition: Voltage protocols are applied to elicit ionic currents, which are recorded before and after the application of this compound to the bathing solution. The effect of this compound on the channel's activity is then quantified.[11]

Signaling Pathways and Logical Relationships

The blockade of voltage-gated potassium channels by this compound initiates a cascade of downstream signaling events, particularly in neurons. This ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

The workflow for identifying the biological targets of this compound and characterizing its activity is a multi-step process that integrates chemical and biological techniques.

Conclusion

This compound remains a molecule of profound scientific importance. Its intricate chemical structure, coupled with its potent and selective biological activity, offers a unique tool for probing the function of voltage-gated potassium channels and understanding the downstream consequences of their modulation. The successful total synthesis of this compound has not only confirmed its absolute stereochemistry but also paved the way for the development of novel pharmacological probes and potential therapeutic leads. This guide provides a foundational understanding of this compound's chemical and biological properties, serving as a valuable resource for researchers dedicated to advancing our knowledge in marine natural products, neuropharmacology, and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ladder-shaped polyether toxin this compound anchors the gating machinery of Kv3.1 channels in the resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of voltage-gated potassium currents by this compound in mouse taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibition of Voltage-Gated Potassium Channels Augments Spontaneous Ca2+ Oscillations in Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

Gambierol's Mechanism of Action on Voltage-Gated Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent and specific inhibitor of voltage-gated potassium (Kv) channels. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, with a focus on its effects on Kv channel gating and pharmacology. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the proposed mechanism of action is visualized through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development targeting ion channels.

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability in a wide range of tissues, including the nervous system, heart, and muscle. Their dysfunction is implicated in numerous pathological conditions, making them important therapeutic targets. This compound has emerged as a valuable pharmacological tool for studying the structure and function of Kv channels due to its high affinity and specific mechanism of action. Unlike ciguatoxins, which primarily target voltage-gated sodium channels, this compound's principal molecular target is the Kv channel family, particularly subtypes within the Kv1 (Shaker-related) and Kv3 (Shaw-related) families[1][2][3]. This guide synthesizes the current understanding of how this compound interacts with and modulates these important ion channels.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits potent, nanomolar-range inhibition of several Kv channel subtypes. The following tables summarize the quantitative data on its inhibitory potency (IC50) and its effects on the biophysical properties of these channels.

Table 1: Inhibitory Potency (IC50) of this compound on Various Voltage-Gated Potassium Channels

| Channel Subtype | Cell Type/Expression System | IC50 (nM) | Notes | Reference |

| Kv1.1 | Xenopus oocytes | 64.2 ± 7.3 | Maximum block of ~85% | [3] |

| Kv1.2 | Xenopus oocytes | 34.5 ± 1.5 | Most sensitive subtype tested in this study | [3] |

| Kv1.3 | Xenopus oocytes | 853.5 ± 35.0 | [3] | |

| Kv1.4 | Xenopus oocytes | 108.3 ± 2.7 | [3] | |

| Kv1.5 | Xenopus oocytes | 63.9 ± 5.4 | Maximum block of ~68% | [3] |

| Kv3.1 | Mouse fibroblasts (Ltk⁻ cells) | Not specified, but potent inhibition observed | High-affinity block | [2][4] |

| Native IK | Mouse taste cells | 1.8 | [1][5] | |

| This compound-sensitive K+ current | Rat fetal adrenomedullary chromaffin cells | 5.8 | [6][7] | |

| Tl+ influx via Kv channels | Cerebrocortical neurons | 450 | [2] |

Table 2: Effects of this compound on Kv Channel Gating Properties

| Channel/Current | Parameter | Control Value | Value with this compound | Cell Type/Expression System | Reference |

| Native IK (mouse taste cells) | V₀.₅ of inactivation | -44 mV | -45 mV | Mouse taste cells | [1][5] |

| Slope factor (k) of inactivation | 11 mV | 7 mV | Mouse taste cells | [1][5] | |

| Kv1.2 | V₁/₂ of activation | -23.3 ± 1.3 mV | -22.1 ± 0.9 mV | Xenopus oocytes | [3] |

| Kv3.1 | V₁/₂ of activation | Not specified | Shifted by > +120 mV | Mouse fibroblasts (Ltk⁻ cells) | [4][8] |

| Rat fetal adrenomedullary K+ current | V₅₀% of activation | 14.25 ± 0.83 mV | 8.93 ± 0.76 mV | Rat fetal adrenomedullary chromaffin cells | |

| Slope factor (k) of activation | 8.07 ± 0.57 mV⁻¹ | 10.17 ± 0.49 mV⁻¹ | Rat fetal adrenomedullary chromaffin cells |

Mechanism of Action

This compound acts as a gating modifier of Kv channels, rather than a simple pore blocker.[4][8] The toxin exhibits a high affinity for the closed or resting state of the channel.[2][4][8] By binding to the channel in this conformation, this compound stabilizes the closed state, making it more difficult for the channel to open in response to membrane depolarization.[2][8][9] This is evidenced by a significant depolarizing shift of more than 120 mV in the voltage-dependence of activation for the Kv3.1 channel.[4][8]

The binding site for this compound is thought to be located at a lipid-exposed interface outside of the ion permeation pathway, involving residues in the S5 and S6 segments of the channel.[4][8] Specifically, a threonine residue in the S6 segment (T427 in Kv3.1) and residues in the S5 segment (L348 and F351 in Kv3.1) have been identified as important determinants for high-affinity binding.[10] The voltage-sensing domain (VSD), particularly the S3b-S4 paddle motif, also plays a crucial role in determining the affinity of this compound, likely by shaping the binding pocket.[8]

The proposed mechanism involves this compound anchoring the channel's gating machinery in the resting state.[4] This prevents the necessary conformational changes required for channel opening at physiological membrane potentials.[2][4] For the channel to open, the toxin must first dissociate, a process that is accelerated when the channel is in an activated-not-open state induced by strong depolarization.[4]

Downstream Signaling Effects

Inhibition of Kv channels by this compound leads to membrane depolarization, which can have several downstream consequences. In cerebrocortical neurons, this compound-induced Kv channel blockade augments spontaneous Ca²⁺ oscillations.[2][11] This increase in intracellular calcium can, in turn, activate various signaling pathways. For instance, this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[2][11] This ERK1/2 activation is dependent on both NMDA and type I metabotropic glutamate (B1630785) receptors, suggesting a link between Kv channel inhibition, glutamate receptor signaling, and downstream kinase activation.[2][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on Kv channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to express and characterize specific Kv channel subtypes in a controlled environment.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by incubation in a collagenase solution.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired Kv channel α-subunit and incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte to measure membrane potential and inject current.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

Voltage Protocol for IC50 Determination: From a holding potential of -80 mV or -90 mV, depolarizing pulses to a potential that elicits a maximal or near-maximal current (e.g., +50 mV or +60 mV) are applied. This compound is then perfused at increasing concentrations, and the reduction in current amplitude is measured.[3]

-

Voltage Protocol for Gating Analysis: To determine the voltage-dependence of activation, a series of depolarizing steps in 10 mV increments are applied from a holding potential of -80 mV. The peak current at each voltage is measured and converted to conductance to construct a conductance-voltage (g-V) curve, which is then fitted with a Boltzmann function.[3]

-

Whole-Cell Patch-Clamp in Mammalian Cells

This technique allows for the recording of ionic currents from a single cell.

-

Cell Culture and Transfection: Mammalian cell lines (e.g., mouse Ltk⁻ fibroblasts, HEK293 cells) are cultured under standard conditions. For studying specific Kv channel subtypes, cells are transiently transfected with plasmid DNA encoding the channel of interest.[4]

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution (e.g., Tyrode's solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).

-

A glass micropipette with a small tip opening is filled with an internal solution (e.g., 120 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM ATP, pH 7.3) and brought into contact with the cell membrane.[1]

-

A high-resistance seal is formed between the pipette and the membrane, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

Voltage Protocol for IC50 Determination: Similar to TEVC, cells are held at a negative potential (e.g., -80 mV) and depolarized to elicit Kv currents. The inhibitory effect of different concentrations of this compound is then quantified.[1][5]

-

Voltage Protocol for Inactivation Analysis: A standard two-pulse protocol is used. From a holding potential, a series of prepulses to different voltages are applied, followed by a test pulse to a constant voltage. The normalized current amplitude from the test pulse is plotted against the prepulse potential to determine the voltage-dependence of steady-state inactivation.[1][5]

-

Visualizations

Proposed Mechanism of this compound Action on Kv Channels

Caption: Proposed mechanism of this compound as a gating modifier of Kv channels.

Downstream Signaling Cascade Following Kv Channel Inhibition

Caption: Downstream signaling events initiated by this compound-mediated Kv channel inhibition.

Experimental Workflow for Characterizing this compound's Effects

Caption: A generalized workflow for studying the effects of this compound on Kv channels.

Conclusion

This compound is a powerful and specific inhibitor of voltage-gated potassium channels, with a unique mechanism of action as a gating modifier. Its ability to stabilize the closed state of Kv1 and Kv3 subtypes provides a valuable tool for dissecting the intricate mechanisms of Kv channel function. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacology of this compound and its potential applications in the study of ion channel-related diseases. Future research may focus on elucidating the precise structural basis of its interaction with the channel and exploring its effects on a wider range of Kv channel subtypes and native neuronal preparations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound Inhibition of Voltage-Gated Potassium Channels Augments Spontaneous Ca2+ Oscillations in Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ladder-shaped polyether toxin this compound anchors the gating machinery of Kv3.1 channels in the resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Blocks a K+ Current Fraction without Affecting Catecholamine Release in Rat Fetal Adrenomedullary Cultured Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-sensor conformation shapes the intra-membrane drug binding site that determines this compound affinity in Kv channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|Potassium Channel Blocker|For Research [benchchem.com]

- 10. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]

- 11. This compound inhibition of voltage-gated potassium channels augments spontaneous Ca2+ oscillations in cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroactive Profile of Gambierol: A Technical Guide to its Biological Activity in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, is a significant compound implicated in Ciguatera Fish Poisoning (CFP).[1] While structurally related to ciguatoxins, this compound exhibits a distinct pharmacological profile with profound effects on neuronal function. This technical guide provides an in-depth analysis of the biological activity of this compound in neuronal cells, focusing on its molecular targets, downstream signaling cascades, and functional consequences. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience, toxicology, and drug discovery.

Core Mechanism of Action: Potent Blockade of Voltage-Gated Potassium Channels

The primary molecular target of this compound in neuronal cells is the voltage-gated potassium (Kv) channel.[1][2] Unlike ciguatoxins, which primarily target voltage-gated sodium (Nav) channels, this compound acts as a potent inhibitor of specific Kv channel subtypes.[3][4] This blockade of outward potassium currents leads to a delay in membrane repolarization, resulting in increased neuronal excitability.[5][6]

Quantitative Data on Kv Channel Inhibition

This compound exhibits differential affinity for various Kv channel subtypes, with a particularly high potency for members of the Kv1 and Kv3 families. The half-maximal inhibitory concentrations (IC50) for this compound on different mammalian Kv channel subtypes expressed in Xenopus laevis oocytes are summarized below.

| Kv Channel Subtype | IC50 (nM) | Maximum Inhibition | Reference |

| Kv1.1 | 64.2 ± 7.3 | ~85% | [1] |

| Kv1.2 | 34.5 ± 1.5 | >97% | [1] |

| Kv1.3 | 853.5 ± 35.0 | >97% | [1] |

| Kv1.4 | 108.3 ± 2.7 | >97% | [1] |

| Kv1.5 | 63.9 ± 5.4 | ~68% | [1] |

| Kv1.6 | No observable inhibition | - | [1] |

| hERG | No observable inhibition | - | [1] |

In mouse taste cells, this compound inhibited voltage-gated potassium currents (IK) with an even higher potency, demonstrating an IC50 of 1.8 nM.[2] In rat fetal adrenomedullary chromaffin cells, the IC50 for the this compound-sensitive K+ current component was 5.8 nM.[7]

Effects on Voltage-Gated Sodium Channels

The effects of this compound on voltage-gated sodium (Nav) channels are more complex and appear to be concentration-dependent. Some studies suggest that this compound acts as a low-efficacy partial agonist or antagonist at neurotoxin site 5 on Nav channels.[4][8] At micromolar concentrations, it has been reported to cause a small inhibition of Nav channels.[9] However, other studies have found no significant effect of this compound on Nav channel function.[2][3] It is proposed that any observed activation of Nav channels may be a secondary effect of membrane depolarization caused by the primary blockade of Kv channels.[1]

Downstream Signaling Pathways in Neuronal Cells

The inhibition of Kv channels by this compound triggers a cascade of downstream signaling events in neuronal cells, primarily driven by alterations in intracellular calcium (Ca2+) homeostasis.

Augmentation of Spontaneous Ca2+ Oscillations

A key consequence of Kv channel blockade by this compound is the augmentation of spontaneous intracellular Ca2+ oscillations in cerebrocortical and cerebellar neurons.[6][8][10] This effect is concentration-dependent and is mimicked by other universal potassium channel inhibitors like 4-aminopyridine (B3432731) (4-AP).[6] The increased frequency of these Ca2+ oscillations is dependent on the influx of extracellular calcium.[10]

Involvement of Glutamate (B1630785) Receptors

The this compound-induced Ca2+ oscillations and subsequent signaling are intricately linked to the activation of glutamate receptors. The NMDA receptor antagonist APV has been shown to completely eliminate these oscillations, indicating a critical role for NMDA receptors.[10]

Activation of the ERK1/2 Signaling Pathway

This compound stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key pathway involved in neuronal plasticity and survival.[6][8] This activation is dependent on both NMDA and type I metabotropic glutamate receptors (mGluRs).[6] The signaling cascade leading to ERK1/2 activation involves phospholipase C (PLC) and the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[6]

Figure 1: Signaling pathway of this compound in neuronal cells.

Functional Consequences in Neuronal Cells

The molecular events initiated by this compound translate into significant functional changes in neurons.

-

Increased Neuronal Excitability: By blocking Kv channels, this compound prolongs the action potential duration and lowers the threshold for firing, leading to increased neuronal excitability.[5]

-

Neurite Outgrowth: this compound has been shown to stimulate neurite outgrowth in cerebrocortical neurons.[6][8] This effect is mimicked by other potassium channel inhibitors and is a downstream consequence of ERK1/2 activation.[6] This suggests a potential role for Kv channel modulation in neuronal plasticity.

-

Neurotoxicity: While some analogues of this compound have been shown to cause a time-dependent decrease in cell viability, this compound itself did not elicit significant cell toxicity in cultured cerebellar neurons in the same study.[9] The neurotoxic potential of this compound likely depends on its concentration and the specific neuronal population.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to study the effect of this compound on specific ion channel subtypes expressed in a controlled environment.

Figure 2: Experimental workflow for TEVC.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific ion channel subunit of interest is injected into the oocytes.

-

Incubation: Oocytes are incubated in a nutrient-rich solution to allow for the translation and insertion of the ion channels into the cell membrane.

-

Recording: A two-electrode voltage-clamp amplifier is used to clamp the membrane potential at a holding potential and to record the ionic currents flowing through the expressed channels in response to a series of voltage steps.

-

Compound Application: this compound is applied to the oocyte via a perfusion system, and the effect on the ion channel currents is recorded.

-

Data Analysis: The inhibition of the current is measured, and dose-response curves are generated to determine the IC50 value.[1]

Patch-Clamp Electrophysiology in Neuronal Cells

This technique allows for the recording of ion channel activity in native neuronal cells or cultured cell lines.

Methodology:

-

Cell Preparation: Primary neurons are cultured, or neuronal cell lines are grown on coverslips.

-

Recording Configuration: A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance seal (gigaseal). The patch of membrane can then be ruptured to allow for whole-cell recording of the total ion currents from the entire cell.

-

Data Acquisition: Voltage-clamp protocols are applied to study the activity of specific ion channels. The membrane potential is held at a set value, and currents are measured as the voltage is stepped to different levels.

-

This compound Application: this compound is applied to the bath solution, and changes in the recorded currents are measured to determine its effect on the native ion channels.[2]

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in intracellular calcium concentrations in response to this compound.

Methodology:

-

Cell Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a camera. The cells are excited at specific wavelengths, and the emitted fluorescence is captured.

-

This compound Stimulation: A baseline fluorescence is recorded before the application of this compound. This compound is then added to the culture medium, and the changes in fluorescence intensity are recorded over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. This allows for the characterization of the frequency, amplitude, and duration of the calcium oscillations induced by this compound.[6][10]

Conclusion

This compound is a potent neurotoxin that primarily targets voltage-gated potassium channels in neuronal cells. Its inhibitory action on these channels leads to membrane depolarization, increased neuronal excitability, and the augmentation of spontaneous calcium oscillations. These events trigger downstream signaling pathways involving glutamate receptors and ERK1/2, ultimately influencing neuronal functions such as neurite outgrowth. The detailed understanding of this compound's mechanism of action is crucial for the development of potential therapeutics for Ciguatera Fish Poisoning and provides valuable insights into the role of Kv channels in neuronal signaling and plasticity. The data and protocols presented in this guide offer a foundational resource for further research into this intriguing marine biotoxin.

References

- 1. This compound, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The ladder-shaped polyether toxin this compound anchors the gating machinery of Kv3.1 channels in the resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound inhibition of voltage-gated potassium channels augments spontaneous Ca2+ oscillations in cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Blocks a K+ Current Fraction without Affecting Catecholamine Release in Rat Fetal Adrenomedullary Cultured Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibition of Voltage-Gated Potassium Channels Augments Spontaneous Ca2+ Oscillations in Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound and its tetracyclic and heptacyclic analogues in cultured cerebellar neurons: a structure-activity relationships study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium oscillations induced by this compound in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gambierol: A Deep Dive into its Lipophilicity and Membrane Permeability for Researchers and Drug Development Professionals

An In-depth Technical Guide

Gambierol, a potent marine neurotoxin produced by the dinoflagellate Gambierdiscus toxicus, presents a significant challenge to human health due to its accumulation in the food chain. Its complex polyether structure confers a high degree of lipophilicity, a key determinant of its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's lipophilicity and its implications for membrane permeability, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Lipophilicity

Table 1: Physicochemical and Lipophilicity Data for this compound

| Parameter | Value | Source/Method |

| Molecular Formula | C₄₃H₆₄O₁₁ | [1] |

| Molar Mass | 756.97 g/mol | [1] |

| Predicted LogP | 5.85 | Molinspiration |

Note: The predicted LogP value was calculated using Molinspiration cheminformatics software, a widely used tool for predicting molecular properties.

The high positive LogP value strongly suggests that this compound preferentially partitions into lipid environments over aqueous ones. This inherent lipophilicity is a critical factor in its ability to cross cell membranes and accumulate within the lipid bilayer, leading to a long biological half-life and persistent toxicity.[1][2]

Membrane Permeability: Implications of High Lipophilicity

The lipophilic nature of this compound strongly indicates its capacity for passive diffusion across biological membranes. While specific experimental data from assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are not available for this compound, its structural similarity to other lipophilic marine toxins, such as ciguatoxins, suggests it can readily traverse the lipid core of cell membranes.[1] Furthermore, its ability to cross the blood-brain barrier has been suggested, which is consistent with its neurotoxic effects.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method used to predict the passive permeability of compounds. It serves as an effective initial screen for drug candidates. Given this compound's high lipophilicity, it would be expected to exhibit high permeability in a standard PAMPA model.

dot

Blood-Brain Barrier (BBB) Permeability

The neurotoxic symptoms associated with this compound poisoning strongly suggest its ability to cross the blood-brain barrier (BBB). In vitro BBB models, which co-culture brain endothelial cells with astrocytes and pericytes, are instrumental in assessing the brain penetration of compounds. The high lipophilicity of this compound is a primary driver for its potential to passively diffuse across the tightly regulated endothelial cell layer of the BBB.

Interaction with Membrane-Bound Ion Channels

This compound's primary mechanism of toxicity involves the potent and selective blockade of voltage-gated potassium (Kv) channels, which are integral membrane proteins.[3][4] Its high lipophilicity facilitates its partitioning into the cell membrane, allowing it to access its binding site on these channels from within the lipid bilayer.[1][3]

dot

Quantitative Effects on Kv Channels

Electrophysiological studies have quantified the inhibitory effects of this compound on various Kv channel subtypes. The half-maximal inhibitory concentration (IC₅₀) values highlight the potent nature of this interaction.

Table 2: IC₅₀ Values of this compound for Various Voltage-Gated Potassium (Kv) Channel Subtypes

| Kv Channel Subtype | IC₅₀ (nM) | Cell Type/Expression System | Reference |

| Kv1.1 | 64.2 | Xenopus oocytes | [3] |

| Kv1.2 | 34.5 | Xenopus oocytes | [3] |

| Kv1.3 | 853.5 | Xenopus oocytes | [3] |

| Kv1.4 | 108.3 | Xenopus oocytes | [3] |

| Kv1.5 | 63.9 | Xenopus oocytes | [3] |

| Kv Channels (total) | 1.8 | Mouse taste cells | [4] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocyte Recordings

This technique is crucial for studying the effects of compounds on ion channels expressed in Xenopus oocytes.

dot

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. cRNA encoding the specific Kv channel subtype of interest is then injected into the oocytes.

-

Electrode Preparation: Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl.

-

Recording: Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5). Two electrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents. The effect of this compound is assessed by perfusing the oocyte with a solution containing the toxin and measuring the change in current amplitude.

Whole-Cell Patch-Clamp Technique

This technique allows for the recording of ionic currents from a single cell.

Methodology:

-

Cell Preparation: Cells (e.g., cultured neurons or cell lines expressing the target ion channel) are plated on coverslips.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3).

-

Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.

-

Recording: The cell is voltage-clamped, and currents are recorded in response to voltage protocols before and after the application of this compound to the external solution.

FluxOR™ Potassium Ion Channel Assay

This is a high-throughput fluorescence-based assay for measuring potassium channel activity.

Methodology:

-

Cell Plating: Cells expressing the potassium channel of interest are plated in a multi-well plate.

-

Dye Loading: Cells are loaded with the FluxOR™ reagent, a thallium-sensitive fluorescent dye.

-

Compound Incubation: Cells are incubated with this compound or control compounds.

-

Stimulation and Detection: A stimulus buffer containing thallium ions is added to the wells. Thallium influx through open potassium channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.

Conclusion

The pronounced lipophilicity of this compound is a defining characteristic that dictates its membrane permeability and its potent interaction with membrane-embedded ion channels. This technical guide has summarized the available quantitative data, outlined relevant experimental protocols, and provided a framework for understanding the molecular basis of this compound's toxicity. For researchers and drug development professionals, a thorough understanding of these principles is essential for developing effective countermeasures and for exploring the potential therapeutic applications of related polyether compounds. Further research, including the experimental determination of this compound's LogP and its permeability in various in vitro models, will provide a more complete picture of its pharmacokinetic profile.

References

The Enigmatic Architecture of a Marine Toxin: A Technical Guide to the Biosynthesis of Gambierol in Gambierdiscus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambierol, a complex polycyclic ether marine toxin produced by the dinoflagellate genus Gambierdiscus, poses a significant threat to human health through ciguatera fish poisoning. Its intricate ladder-like structure, assembled from a polyketide backbone, presents a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It synthesizes findings from genomic, transcriptomic, and chemical studies to propose a putative pathway, details relevant experimental methodologies, and presents key quantitative data on toxin production. This document is intended to serve as a valuable resource for researchers investigating polyketide biosynthesis, natural product drug discovery, and the management of ciguatera poisoning.

Introduction

Gambierdiscus species are notorious for producing a suite of potent neurotoxins, including ciguatoxins and this compound.[1] While structurally distinct, these toxins share a common origin as polyketides, large and complex molecules built from simple carboxylic acid precursors. The biosynthesis of these ladder-like polyethers is of great interest due to their ecological impact and potential as pharmacological probes and drug leads.[2][3] this compound's potent activity on voltage-gated potassium channels makes it a molecule of significant interest for neuroscience and drug development.[2] However, a complete, experimentally validated biosynthetic pathway for this compound remains to be elucidated. This guide consolidates the available evidence to provide a detailed overview of the proposed biosynthetic machinery.

The Polyketide Origin of this compound

Stable isotope feeding studies have consistently supported the polyketide origin of this compound and other related polyether ladder compounds produced by dinoflagellates.[4][5][6] This indicates that the carbon backbone of this compound is assembled by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). The general mechanism of Type I PKSs involves the sequential condensation of acyl-CoA precursors (primarily acetyl-CoA and propionyl-CoA) in a manner analogous to fatty acid synthesis.

Proposed Biosynthetic Scheme

The biosynthesis of this compound is hypothesized to proceed through the following key stages:

-

Polyketide Chain Assembly: A Type I PKS complex catalyzes the iterative condensation of acetate (B1210297) and propionate (B1217596) units to form a long polyketone chain. The specific arrangement and modification of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules determine the stereochemistry of the resulting backbone.

-

Epoxidation Cascade: Following the synthesis of the linear polyketone, it is proposed that a series of regio- and stereospecific epoxidations occur along the chain. These reactions are likely catalyzed by P450 monooxygenases or other specialized epoxidases.[5]

-

Polyether Ring Formation (Cascade Cyclization): The strategically placed epoxide groups then undergo a cascade of intramolecular cyclization reactions to form the characteristic ladder-like polyether core of this compound. This intricate process is thought to be enzyme-mediated, ensuring the correct stereochemical outcome.[7]

-

Tailoring Reactions: Finally, late-stage tailoring enzymes modify the polyether core to produce the final this compound structure, including the addition of the side chain.

Genetic Basis of this compound Biosynthesis

Transcriptomic and genomic analyses of Gambierdiscus species have revealed a vast and complex repertoire of genes associated with polyketide synthesis.[4][8] These studies have identified numerous Type I PKS genes, often fragmented and present as single-domain transcripts, which is a unique feature of dinoflagellate PKS systems.[8]

Key findings from these studies include:

-

The presence of a large number of ketoacyl synthase (KS) transcripts, which form distinct phylogenetic clusters.[4][5][9] Some of these clusters are unique to maitotoxin-producing species, suggesting their involvement in polyether ladder synthesis.[4][5][9]

-

Identification of transcripts encoding other essential PKS domains, including acyl carrier proteins (ACP), acyltransferases (AT), ketoreductases (KR), dehydratases (DH), and enoylreductases (ER).[8]

-

The discovery of very large PKS transcripts in highly toxic species like Gambierdiscus polynesiensis, with one transcript encoding a seven-module protein predicted to synthesize a portion of the polyether backbone.[8]

This "trans-splicing" or "shared-domain" model of dinoflagellate PKSs, where individual domains or small modules are transcribed separately and then assembled post-translationally, represents a significant departure from the canonical multi-modular Type I PKS paradigm found in bacteria and fungi.

Quantitative Data on this compound Production

The production of this compound and its analogs varies significantly between different Gambierdiscus species and even between different strains of the same species. Environmental factors and the growth phase of the dinoflagellate culture also influence toxin production.

| Gambierdiscus Species | Compound | Production Level (pg/cell) | Reference |

| G. carpenteri CAWD237 | Gambierone | 87 | [10] |

| G. cheloniae CAWD232 | Gambierone | Not specified, but used for purification | [10] |

| G. holmesii | Gambierone | Detectable | [10] |

| G. honu | Gambierone | Detectable | [10] |

| G. lewisii | Gambierone | Detectable | [10] |

| G. pacificus | Gambierone | Detectable | [10] |

| G. polynesiensis | Gambierone | Detectable | [11][10] |

| G. polynesiensis | P-CTX analogs | 1.1 ± 0.1 to 4.6 ± 0.7 | [11] |

| G. lapillus CAWD338 | 44-Methylgambierone | 270 | [10] |

| G. australes CAWD149 | 44-Methylgambierone | 259 | [10] |

| G. balechii 1123M1M10 | Gambierone | 0.006 (below LOQ) | [12] |

| G. balechii 1123M1M10 | 44-Methylgambierone | 4.0 | [12] |

Note: Gambierone is a related compound often studied alongside this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining molecular biology, analytical chemistry, and biochemistry. Below are detailed methodologies for key experiments.

Transcriptome Sequencing and Analysis of PKS Genes

Objective: To identify and characterize the full complement of polyketide synthase genes in a this compound-producing Gambierdiscus strain.

Methodology:

-

Culture and Harvesting: Grow a clonal, axenic culture of the target Gambierdiscus species (e.g., G. toxicus) to mid-exponential phase. Harvest cells by centrifugation at low speed to prevent cell lysis.

-

RNA Extraction: Immediately extract total RNA from the cell pellet using a TRIzol-based method followed by a column-based purification kit (e.g., RNeasy, Qiagen) to ensure high-quality RNA.

-

Library Preparation and Sequencing: Prepare a cDNA library from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate a large number of paired-end reads.[8]

-

De Novo Transcriptome Assembly: Assemble the raw sequencing reads into transcripts using a de novo assembler such as Trinity, which is well-suited for non-model organisms without a reference genome.[8]

-

PKS Gene Identification and Annotation:

-

Perform a BLASTx search of the assembled transcripts against a curated database of known PKS domains (e.g., from NCBI's Conserved Domain Database).

-

Identify transcripts containing conserved PKS domains (KS, AT, KR, DH, ER, ACP, TE).

-

Use bioinformatics tools like antiSMASH or a custom pipeline to predict the domain organization of the identified PKS transcripts.

-

Perform phylogenetic analysis of the identified domains (especially the KS domains) to compare them with known PKSs and to identify clusters potentially involved in polyether synthesis.[4][5]

-

Stable Isotope Feeding Studies

Objective: To confirm the polyketide origin of this compound and to identify its precursor units.

Methodology:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, and [¹³C-methyl]-methionine.

-

Culture Feeding: Add the labeled precursors to the culture medium of a this compound-producing Gambierdiscus strain during its exponential growth phase.

-

Toxin Extraction and Purification: After a defined incubation period, harvest the cells and extract the lipids using a solvent system like methanol/dichloromethane. Purify this compound from the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).

-

NMR and Mass Spectrometry Analysis:

-

Acquire high-resolution ¹³C NMR spectra of the purified, labeled this compound. Compare the spectra with that of unlabeled this compound to identify enriched carbon positions. The incorporation pattern will reveal the origin of the carbon atoms in the this compound backbone.

-

Analyze the labeled this compound using high-resolution mass spectrometry (e.g., ESI-QTOF) to determine the mass shift and confirm the incorporation of the isotopic labels.

-

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound in Gambierdiscus.

Experimental Workflow for PKS Gene Discovery

Caption: Workflow for identifying PKS genes from Gambierdiscus.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gambierdiscus is a complex process orchestrated by a unique and highly fragmented polyketide synthase machinery. While significant progress has been made in identifying the genetic blueprint for polyketide synthesis in these organisms, the precise enzymatic steps, the structure of the intermediates, and the mechanisms of polyether ring formation remain largely unknown. Future research, combining advanced techniques in genomics, proteomics, and metabolomics, will be crucial to fully unravel this intricate biosynthetic pathway. Heterologous expression of the identified PKS genes in a more tractable host organism could provide definitive evidence for their function and pave the way for the sustainable production of this compound and its analogs for pharmacological research and development. The total synthesis of this compound, while a monumental achievement in chemistry, also provides valuable insights and tools for the biological investigation of this fascinating molecule.[13][14][15][16][17][18]

References

- 1. Gambierdiscus and Its Associated Toxins: A Minireview | MDPI [mdpi.com]

- 2. This compound, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Polyketide synthesis genes associated with toxin production in two species of Gambierdiscus (Dinophyceae) [pubmed.ncbi.nlm.nih.gov]

- 5. Polyketide synthesis genes associated with toxin production in two species of Gambierdiscus (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide synthesis genes associated with toxin production in two species of Gambierdiscus (Dinophyceae). | Lund University [lunduniversity.lu.se]

- 7. Gambierdiscus toxicus - Wikipedia [en.wikipedia.org]

- 8. Transcriptomic analysis of polyketide synthases in a highly ciguatoxic dinoflagellate, Gambierdiscus polynesiensis and low toxicity Gambierdiscus pacificus, from French Polynesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Intraspecific Variability in the Toxin Production and Toxin Profiles of In Vitro Cultures of Gambierdiscus polynesiensis (Dinophyceae) from French Polynesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of New Gambierones Produced by Gambierdiscus balechii 1123M1M10 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total synthesis of this compound by using oxiranyl anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Total synthesis of this compound: the generation of the A-C and F-H subunits by using a C-glycoside centered strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products [mdpi.com]

The Expanding Therapeutic Potential of Gambierol: A Deep Dive into its Natural Analogs and Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gambierol, a potent marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, has garnered significant attention in the scientific community for its intricate chemical structure and profound biological activity.[1][2][3] While initially identified as a contributor to ciguatera fish poisoning, recent research has unveiled its potential as a valuable molecular probe and a lead compound for the development of novel therapeutics. This technical guide provides an in-depth analysis of the natural analogs and synthetic derivatives of this compound, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their effects.

Core Structure and Key Analogs

This compound is characterized by a ladder-shaped, trans-fused octacyclic polyether core.[2][3] Through diverted total synthesis, researchers have been able to create a series of analogs to probe the structural elements crucial for its biological activity.[1] Among the most studied are heptacyclic and tetracyclic analogs, which have been instrumental in understanding the pharmacophore of this class of molecules.[4]

Quantitative Biological Activity

The primary biological target of this compound and its analogs is the voltage-gated potassium (Kv) channels.[5] Specifically, they have shown potent inhibitory effects on the human Kv1.2 channel. The following table summarizes the key quantitative data for this compound and its heptacyclic and tetracyclic analogs.

| Compound | Inhibition of hKv1.2 (IC50) | Cytotoxicity in wild-type CHO cells (IC50) | Cytotoxicity in CHO cells expressing hKv1.2 (IC50) |

| This compound | 0.75 ± 0.15 nM | 95 ± 7.1 µM | 78 ± 5.8 µM |

| Heptacyclic Analog | 7.6 ± 1.2 nM | 6.5 ± 0.8 µM | 6.0 ± 1.0 µM |

| Tetracyclic Analog | 28 ± 4.0 nM | >100 µM | >100 µM |

| Data sourced from Konoki et al., 2015.[4] |

These data reveal that while this compound is a highly potent inhibitor of Kv1.2, its cytotoxicity is observed at much higher concentrations, suggesting that the acute toxicity is not solely mediated by the inhibition of this specific channel.[4]

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for the potent biological activity of this compound. These studies have demonstrated that the C28=C29 double bond within the H ring and the unsaturated side chain are critical for its neurotoxicity.[1][6] Conversely, modifications to the C1 and C6 hydroxyl groups, the C30 methyl group, and the C37=C38 double bond have been shown to have minimal impact on its toxic effects in mice.[1]

Mechanism of Action and Signaling Pathways

The inhibition of Kv channels by this compound leads to a cascade of downstream cellular events. By blocking these channels, this compound disrupts the normal repolarization of the cell membrane, leading to increased neuronal excitability.[7] This prolonged depolarization results in the opening of voltage-gated calcium channels and the activation of NMDA receptors, leading to an influx of calcium ions (Ca2+).[8]

The resulting increase in intracellular calcium concentration is a key signaling event that can trigger various downstream pathways, including the Ras-MAPK-ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Experimental Protocols

A thorough understanding of the biological effects of this compound and its analogs relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used in the characterization of these compounds.

Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus Oocytes

This technique is fundamental for studying the effects of this compound on specific ion channels expressed in a controlled environment.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the ion channel of interest (e.g., hKv1.2).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a control solution, and baseline currents are recorded. The test compound (this compound or analog) is then added to the perfusion solution at various concentrations, and the resulting changes in current are measured.

-

Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

MTT Cytotoxicity Assay in CHO Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Chinese Hamster Ovary (CHO) cells (wild-type or expressing a specific target like hKv1.2) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs.

-

Incubation: The cells are incubated with the compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 value is determined.

Mouse Bioassay for Acute Toxicity

The mouse bioassay is a traditional method for assessing the in vivo toxicity of marine toxins.

Methodology:

-

Animal Model: Male ICR mice are typically used for this assay.

-

Compound Administration: this compound or its analogs are dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 60) and administered to the mice via intraperitoneal (i.p.) injection.

-

Observation: The mice are observed for a set period (e.g., 24-48 hours) for signs of toxicity, including changes in behavior, respiratory distress, and mortality.

-

LD50 Determination: The lethal dose 50 (LD50), the dose required to kill 50% of the test population, is determined from the dose-response data.

Future Directions and Therapeutic Implications

The unique ability of this compound to potently and selectively modulate the activity of voltage-gated potassium channels opens up exciting avenues for therapeutic development. Kv channels are implicated in a wide range of physiological processes, and their dysfunction is associated with various diseases, including epilepsy, multiple sclerosis, and cardiac arrhythmias. The detailed understanding of the structure-activity relationships of this compound analogs will guide the design of new molecules with improved therapeutic indices, separating the desired pharmacological activity from unwanted toxicity.

Furthermore, the elucidation of the downstream signaling pathways affected by this compound provides insights into its potential application in neurodegenerative disorders. The modulation of the Ras-MAPK-ERK pathway, which is involved in neuronal survival and plasticity, suggests that this compound derivatives could be explored for their neuroprotective or neuro-regenerative properties.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. multichannelsystems.com [multichannelsystems.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Historical Perspective of Gambierol Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research on Gambierol, a potent marine polycyclic ether toxin. From its initial discovery and isolation to the elucidation of its complex structure and mechanism of action, this document traces the key milestones that have shaped our understanding of this intriguing molecule. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to offer a thorough resource for professionals in the field.

Discovery and Initial Characterization

This compound was first isolated and named in 1993 by Satake, Murata, and Yasumoto.[1] It was identified as a toxic constituent of the marine dinoflagellate Gambierdiscus toxicus, the same organism responsible for producing ciguatoxins, the primary causative agents of ciguatera fish poisoning.[1][2] Early research focused on its purification from cultured dinoflagellate cells and initial characterization of its toxic properties. These initial studies revealed that this compound is a polycyclic ether toxin, structurally distinct from the ciguatoxins, but also contributing to the overall toxicity associated with ciguatera.[2]

Structural Elucidation and Total Synthesis

The determination of this compound's intricate molecular structure was a significant challenge for chemists. Its complex architecture, featuring a ladder-like octacyclic polyether core with 18 stereocenters, required sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

The first total synthesis of this compound was a landmark achievement in natural product synthesis, confirming its proposed structure and providing a means to produce the molecule in the laboratory for further study. A key strategy in its synthesis involved the convergent coupling of two complex fragments, often referred to as the ABC and EFGH ring systems. Notable reactions employed in various synthetic routes include the B-alkyl Suzuki-Miyaura cross-coupling and the Stille coupling to introduce the sensitive triene side chain.[4]

Toxicological Profile

Initial toxicological studies in the early 2000s established this compound as a potent neurotoxin. The primary method for assessing its acute toxicity has been the mouse bioassay.

Quantitative Toxicity Data

| Parameter | Value | Administration Route | Reference |

| LD50 in mice | ~80 µg/kg | Intraperitoneal (i.p.) | [5] |

| LD50 in mice | 150 µg/kg | Oral (p.o.) | [5] |

Mechanism of Action: A Potent Potassium Channel Blocker

Subsequent research into the mechanism of action of this compound revealed that, unlike ciguatoxins which primarily target voltage-gated sodium channels, this compound is a potent and specific blocker of voltage-gated potassium channels (Kv).[6] This discovery was a pivotal moment in understanding its neurotoxic effects.

Electrophysiological studies have demonstrated that this compound inhibits specific subtypes of Kv channels at nanomolar concentrations. This blockade of potassium channels disrupts the normal repolarization of neurons, leading to increased neuronal excitability and the various neurological symptoms observed in ciguatera poisoning.

Quantitative Ion Channel Inhibition Data

| Target Ion Channel | IC50 Value | Reference |

| Kv1.2 | 34.5 nM | [6] |

| Kv1.1 | 64.2 nM | [6] |

| Kv1.5 | 63.9 nM | [6] |

| Kv1.4 | 108.3 nM | [6] |

| Kv1.3 | 853.5 nM | [6] |

Key Experimental Protocols

Mouse Bioassay for Acute Toxicity Assessment

The mouse bioassay is a standard method for determining the acute toxicity of ciguatera-related toxins.

Methodology:

-

Animal Model: Male ICR mice (e.g., 18-20 g) are typically used.

-

Toxin Administration: A solution of this compound in a suitable vehicle (e.g., 1% Tween 60 in saline) is administered to the mice via intraperitoneal (i.p.) injection or oral gavage.

-

Dose Range: A range of doses is tested to determine the lethal dose 50 (LD50), the dose at which 50% of the test animals die.

-

Observation Period: Mice are observed for clinical signs of toxicity and mortality over a 24-hour period.[7]

-

Endpoint: The LD50 is calculated based on the mortality data.

Neuroblastoma (N2a) Cell-Based Assay for Cytotoxicity

The neuroblastoma (N2a) cell-based assay is a widely used in vitro method for assessing the cytotoxicity of neurotoxins like this compound that act on voltage-gated ion channels.

Methodology:

-

Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in a suitable medium (e.g., RPMI 1640 with 5% FBS) and seeded into 96-well plates.[8]

-

Sensitization: To enhance the sensitivity of the assay to toxins that modulate ion channel function, the cells are often treated with ouabain (B1677812) and veratridine.[9]

-

Toxin Exposure: The cultured cells are then exposed to various concentrations of this compound.

-

Viability Assessment: After a specific incubation period (e.g., 24 hours), cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial activity.[10][11]

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is determined.

Electrophysiological Recording of Potassium Channel Inhibition

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effect of this compound on ion channel function.

Methodology:

-

Cell Preparation: Cells expressing the target potassium channel subtypes (e.g., Xenopus oocytes or mammalian cell lines transfected with the channel of interest) are prepared.

-

Patch-Clamp Configuration: The whole-cell patch-clamp configuration is established to record the ionic currents flowing across the cell membrane.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit potassium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.[12]

-

This compound Application: this compound is applied to the bath solution, and the effect on the potassium currents is recorded.

-

Data Analysis: The inhibition of the potassium current by this compound is quantified, and the IC50 is determined by fitting the dose-response data to the Hill equation.[6]

Structure-Activity Relationship Studies

The availability of synthetic this compound has enabled structure-activity relationship (SAR) studies, which have provided insights into the key structural features required for its potent toxicity. These studies have revealed that both the H-ring functionality and the unsaturated side chain of this compound are crucial for its biological activity.[6]

Future Directions

While significant progress has been made in understanding this compound, several areas warrant further investigation. These include a more detailed characterization of its binding site on potassium channels, a comprehensive evaluation of its metabolism and pharmacokinetics, and a deeper exploration of its potential as a pharmacological tool or a lead compound for drug discovery. The continued development of sensitive and reliable detection methods for this compound and other ciguatera toxins also remains a critical area of research for public health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Total synthesis of this compound by using oxiranyl anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a toxin produced by the dinoflagellate Gambierdiscus toxicus, is a potent blocker of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine biotoxins [fao.org]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. Mouse N2a Neuroblastoma Assay: Uncertainties and Comparison with Alternative Cell-Based Assays for Ciguatoxin Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Gambierol: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate Gambierdiscus toxicus, has emerged as a molecule of significant interest for its potential therapeutic applications. Primarily known as a potent and selective blocker of voltage-gated potassium (Kv) channels, its unique mechanism of action offers promising avenues for the development of novel treatments for a range of debilitating diseases, including neurodegenerative disorders and autoimmune conditions. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacology, mechanism of action, and preclinical evidence supporting its therapeutic potential. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability and play pivotal roles in a myriad of physiological processes. Their dysfunction is implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention. This compound's high affinity and selectivity for specific Kv channel subtypes position it as a valuable pharmacological tool and a potential lead compound for drug discovery. This document synthesizes the available scientific literature on this compound, presenting its pharmacological profile, detailing the experimental protocols used in its characterization, and exploring its therapeutic promise.

Pharmacological Profile of this compound

Primary Mechanism of Action: Inhibition of Voltage-Gated Potassium (Kv) Channels

This compound's principal pharmacological effect is the potent inhibition of several subtypes of voltage-gated potassium channels. It exhibits a high affinity for channels in the Kv1 and Kv3 subfamilies. The mechanism of inhibition is distinct from classic pore blockers; this compound acts as a gating modifier, stabilizing the closed or resting state of the channel.[1][2] This action effectively shifts the voltage dependence of channel activation to more depolarized potentials, thereby reducing potassium efflux and altering cellular excitability.[1]

Quantitative Data on Kv Channel Inhibition

The inhibitory potency of this compound has been quantified across various Kv channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its nanomolar affinity for several key channels implicated in disease.

| Kv Channel Subtype | IC50 (nM) | Cell System | Reference |

| Kv1.1 | 64.2 | Xenopus oocytes | [2] |

| Kv1.2 | 34.5 | Xenopus oocytes | [2] |

| hKv1.2 | 0.75 | CHO cells | [3] |

| Kv1.3 | 853.5 | Xenopus oocytes | [2] |

| Kv1.4 | 108.3 | Xenopus oocytes | [2] |

| Kv1.5 | 63.9 | Xenopus oocytes | [2] |

| Kv3.1 | 1.2 | Mouse fibroblasts | |

| IK (mouse taste cells) | 1.8 | Mouse taste cells | |

| This compound-sensitive K+ current | 5.8 | Rat adrenomedullary chromaffin cells |

Table 1: Inhibitory Potency (IC50) of this compound on Various Voltage-Gated Potassium Channel Subtypes.

Effects on Other Ion Channels

This compound's effect on voltage-gated sodium (Nav) channels is less pronounced and a subject of some debate. Some studies report a weak, partial agonistic or antagonistic effect at micromolar concentrations, while others show no significant activity.[2] It is generally accepted that this compound's primary and most potent effects are mediated through Kv channel inhibition.

Signaling Pathways and Downstream Effects

The inhibition of Kv channels by this compound initiates a cascade of downstream cellular events, primarily driven by the resulting changes in membrane potential and ion flux.

Modulation of Intracellular Calcium Signaling

By blocking the repolarizing current carried by Kv channels, this compound can lead to membrane depolarization. This change in membrane potential can, in turn, affect the activity of voltage-gated calcium channels (CaV), leading to alterations in intracellular calcium ([Ca2+]i) levels. In cerebrocortical neurons, this compound has been shown to augment spontaneous [Ca2+]i oscillations, an effect that is secondary to Kv channel blockade.[4] This modulation of calcium signaling is a key transducer of this compound's downstream effects.

Therapeutic Potential

The unique pharmacological profile of this compound suggests its potential utility in several therapeutic areas.

Neurodegenerative Diseases: Alzheimer's Disease

A significant in vivo study has demonstrated the therapeutic potential of a tetracyclic analog of this compound in a mouse model of Alzheimer's disease (3xTg-AD).[3] Weekly treatment with the this compound analog resulted in a decrease in amyloid-β (1-42) levels and a reduction in the phosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[3] These findings suggest that by modulating neuronal excitability and calcium homeostasis, this compound or its analogs could offer a novel therapeutic strategy for this devastating neurodegenerative condition.

Autoimmune Diseases: Multiple Sclerosis

The voltage-gated potassium channel Kv1.3 is highly expressed on activated T-lymphocytes and plays a crucial role in their proliferation and function.[2] By potently inhibiting Kv1.3, this compound can suppress T-cell activation, a key process in the pathogenesis of autoimmune diseases like multiple sclerosis (MS).[1] While no in vivo studies have directly tested this compound in animal models of MS, its potent effect on Kv1.3 provides a strong rationale for its investigation as a potential immunomodulatory agent for such conditions.

Neurite Outgrowth

In vitro studies have shown that this compound can promote neurite outgrowth in cerebrocortical neurons.[4] This effect is likely mediated by the modulation of intracellular calcium signaling and downstream pathways. This property suggests a potential role for this compound in promoting neuronal repair and regeneration in the context of nerve injury or neurodegenerative diseases.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the effects of compounds on ion channels expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: cRNA encoding the specific Kv channel subtype of interest is injected into the oocytes.

-

Incubation: Oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl.

-

One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -80 mV or -90 mV).

-